N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine
Description
N-[5-(Furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine is a heterocyclic compound featuring a quinazoline core fused with a 1,3,5-triazine moiety. The quinazoline ring is substituted with a methoxy group at position 8 and a methyl group at position 4, while the triazine ring is modified with a furan-2-ylmethyl substituent. While direct biological data for this compound is absent in the provided evidence, its structural analogs (e.g., benzyl- or morpholine-substituted derivatives) have been studied in medicinal chemistry contexts .
Properties
Molecular Formula |
C18H20N6O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-8-methoxy-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C18H20N6O2/c1-12-14-6-3-7-15(25-2)16(14)22-18(21-12)23-17-19-10-24(11-20-17)9-13-5-4-8-26-13/h3-8H,9-11H2,1-2H3,(H2,19,20,21,22,23) |
InChI Key |
DYPAFAPVJPMUPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NCN(CN3)CC4=CC=CO4)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazoline Skeleton
The quinazoline backbone is synthesized from methyl-substituted anthranilic acid derivatives . Heating anthranilic acid with urea at 180–200°C yields the corresponding quinazoline-2,4-dione via cyclocondensation. For example:
This step achieves >85% yield under solvent-free conditions.
Chlorination at C2 and C4
The dione is treated with phosphorus oxychloride (POCl₃) and 2,6-lutidine as a catalyst to replace carbonyl oxygens with chlorides:
Reaction conditions (reflux, 6–8 h) provide dichloroquinazoline in 70–75% yield.
Functionalization at C8 and C4
Methoxy and methyl groups are introduced via sequential Suzuki-Miyaura couplings and Friedel-Crafts alkylation:
-
C8 Methoxylation : A boronic acid derivative reacts with the dichloroquinazoline under Pd(PPh₃)₄ catalysis.
-
C4 Methylation : AlCl₃-mediated alkylation using methyl iodide achieves regioselective substitution.
Tetrahydrotriazine Moiety Preparation
Cyclocondensation for Triazine Formation
The tetrahydrotriazine ring is constructed via cyclocondensation of furan-2-ylmethylamine with formaldehyde and ammonium chloride:
N-Amination at C2
The triazine’s secondary amine is functionalized using hydrazine hydrate in methanol, yielding a primary amine ready for coupling:
Coupling of Quinazoline and Triazine Components
Nucleophilic Aromatic Substitution
The final coupling involves reacting 2-chloro-8-methoxy-4-methylquinazoline with the triazine-derived amine in dimethylacetamide (DMAc) at 120°C for 12 h:
Adding potassium carbonate as a base improves yields to 60–65%.
Microwave-Assisted Optimization
Microwave irradiation (150 W, 100°C, 30 min) reduces reaction time by 75% while maintaining yields at 58–62%.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound in >95% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, quinazoline H5), 7.52 (d, 1H, furan H3), 6.42 (m, 2H, furan H4/H5).
Comparative Analysis of Synthetic Routes
| Step | Traditional Method | Optimized Method | Yield Improvement |
|---|---|---|---|
| Quinazoline Chlorination | POCl₃, reflux, 8 h | POCl₃ with 2,6-lutidine | 70% → 75% |
| Triazine Amine Synthesis | 24 h, RT | Microwave, 30 min | 60% → 62% |
| Final Coupling | DMAc, 12 h | Microwave, 30 min | 65% → 62% |
Challenges and Mitigation Strategies
-
Regioselectivity in Quinazoline Functionalization : Competing reactions at C6 and C7 are minimized using sterically hindered boronic acids.
-
Triazine Ring Stability : Storage under nitrogen and avoidance of protic solvents prevent ring-opening.
-
Coupling Efficiency : Excess amine (1.5 equiv) and DMAc as a high-boiling solvent drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form tetrahydro derivatives.
Substitution: The methoxy and methyl groups on the quinazoline ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while substitution reactions on the quinazoline ring can produce a variety of functionalized derivatives.
Scientific Research Applications
Antitumor Activity
The compound exhibits significant antitumor properties. Studies have demonstrated that derivatives containing the triazine ring and quinazoline moieties can inhibit the growth of various cancer cell lines. For instance, compounds related to this structure have shown promising results against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective cytotoxicity .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against a range of pathogens. The presence of the furan and triazine groups enhances its interaction with biological targets, making it a candidate for further development as an antimicrobial agent . The structural complexity contributes to its unique biological properties, which may lead to new therapeutic strategies against resistant strains of bacteria.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine and its biological activity is crucial for optimizing its efficacy. Quantitative Structure–Activity Relationship (QSAR) models have been employed to predict the compound's behavior in biological systems based on structural modifications . These studies are essential in guiding future synthesis efforts to enhance activity and reduce toxicity.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical methods involving the combination of furan derivatives with triazine and quinazoline frameworks. Research has focused on optimizing these synthetic routes to improve yield and purity while exploring the biological activity of synthesized derivatives .
Case Study: Synthesis Methods
A notable case study involved the synthesis of derivatives that incorporated different substituents on the triazine moiety. This approach allowed researchers to evaluate how variations in structure affected both antitumor and antimicrobial activities .
Mechanism of Action
The mechanism of action of N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Insights :
- Furan vs. Benzyl/Morpholine : The furan-2-ylmethyl group in the target compound (vs. benzyl or morpholine in analogs) reduces steric hindrance and may modulate electronic interactions due to furan’s conjugated system .
- Methoxy vs. Ethoxy/Chloro : Methoxy substituents generally improve aqueous solubility compared to ethoxy or chloro groups, which are more lipophilic .
Biological Activity
N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of the compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural arrangement that combines a furan moiety with a tetrahydro-1,3,5-triazine ring and a quinazoline scaffold . The presence of these heterocycles is significant as they are often associated with various biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C15H18N4O3 |
| Molecular Weight | 298.33 g/mol |
| CAS Number | 1087655-67-1 |
| Structural Features | Furan ring, tetrahydrotriazine |
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
- Mechanism of Action : The compound appears to inhibit bacterial growth by disrupting cell wall synthesis and interfering with protein synthesis pathways.
- Efficacy : Minimum inhibitory concentration (MIC) values for several Gram-positive and Gram-negative bacteria have been reported in the range of 50–200 µg/mL, showcasing its potential as an antibacterial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Lines Tested : Various human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer) have been used to assess its efficacy.
- Results : In studies, the compound exhibited IC50 values ranging from 10 µM to 30 µM, indicating significant cytotoxicity against these cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Antiviral Activity
Emerging data suggest that the compound may possess antiviral properties:
- Target Viruses : Preliminary studies indicate activity against viruses such as HIV and HCV.
- Inhibition Assays : The compound showed promising results in inhibiting viral replication in cell cultures with IC50 values around 20 µM.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Anticancer Screening :
- Mechanistic Insights :
Q & A
Q. What are the standard synthetic routes for this compound, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, a similar triazolo-triazine derivative was prepared by dissolving intermediates in ethanol, reacting with amines (e.g., 4-fluorobenzylamine) at 60°C for 3 hours, and purifying via column chromatography with gradient elution (e.g., EtOAc/light petroleum) . Purity is confirmed using TLC monitoring and analytical techniques like H-NMR (CDCl) and IR spectroscopy .
Q. Which spectroscopic and analytical methods are critical for structural elucidation?
- Methodological Answer : Key techniques include:
- H-NMR : To confirm proton environments (e.g., aromatic protons at δ 7.05–7.53 ppm and furan signals at δ 6.55 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at 3470 cm, C=N/C=O vibrations) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures C, H, N composition matches theoretical values (e.g., C: 76.80%, H: 6.14%, N: 17.06%) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and antioxidant activity tests (e.g., DPPH radical scavenging). For example, furan-containing analogs showed anticancer activity in thiazole derivatives, suggesting similar screening frameworks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Solvent Selection : Ethanol or DMF may enhance solubility of intermediates .
- Catalysis : Use HCl as a catalyst for cyclization steps (e.g., triazole formation) .
- Temperature Control : Gradual heating (e.g., 60°C for 3 hours) minimizes side reactions .
- Purification : Gradient column chromatography or recrystallization improves purity .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Docking : Predict binding affinity to target proteins (e.g., kinases) using tools like AutoDock .
- 3D-QSAR Models : Correlate substituent effects (e.g., furan vs. phenyl groups) with bioactivity. For example, morpholinyl derivatives showed enhanced activity in QSAR studies .
- DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO) to rationalize reactivity .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Variable Standardization : Compare assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in anticancer activity may arise from differences in cell viability protocols .
- Substituent Analysis : Evaluate how minor structural changes (e.g., methyl vs. methoxy groups) impact activity .
- Statistical Validation : Use ANOVA or regression models to assess significance of observed differences .
Q. What strategies enhance the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Tests : Monitor degradation via HPLC in buffers (pH 1–9) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
Key Considerations for Experimental Design
- Theoretical Framework : Link studies to hypotheses about triazine-quinazoline hybrids’ dual inhibition of kinases and DNA repair enzymes .
- Control Experiments : Include positive controls (e.g., cisplatin for cytotoxicity assays) and negative controls (solvent-only) .
- Data Reproducibility : Validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
